Chlorotribenzylsilane

Description

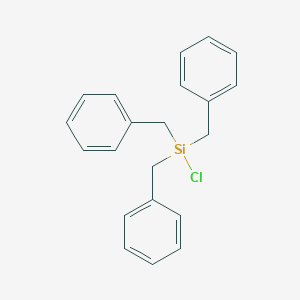

Structure

2D Structure

Properties

IUPAC Name |

tribenzyl(chloro)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClSi/c22-23(16-19-10-4-1-5-11-19,17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPCJHKADAFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066404 | |

| Record name | Silane, chlorotris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18740-59-5 | |

| Record name | 1,1′,1′′-[(Chlorosilylidyne)tris(methylene)]tris[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18740-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenzylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018740595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorotribenzylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1',1''-[(chlorosilylidyne)tris(methylene)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chlorotris(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tribenzylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tribenzylchlorosilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQR444HU54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms Involving Chlorotribenzylsilane and Its Derivatives

Hydrolysis and Condensation Pathways of Chlorosilanes

The Si-Cl bond in chlorosilanes is highly susceptible to nucleophilic attack, particularly by water. This reactivity is the foundation for the formation of silanols and their subsequent condensation into siloxane structures.

Formation of Silanol (B1196071) and Siloxane Structures in Organosilane Chemistry

The primary reaction of a chlorosilane, such as chlorotribenzylsilane, with water is hydrolysis. This reaction involves the cleavage of the silicon-chlorine bond and the formation of a silicon-hydroxyl group, known as a silanol. The released hydrochloric acid acts as a byproduct. escholarship.org This initial step is fundamental in organosilicon chemistry. escholarship.orglabxing.com

Reaction: R₃Si-Cl + H₂O → R₃Si-OH + HCl

Following their formation, silanols are often unstable and can undergo a condensation reaction with other silanol molecules. This process forms a stable silicon-oxygen-silicon (Si-O-Si) linkage, characteristic of a siloxane, with the elimination of a water molecule. escholarship.org This condensation can continue, leading to the formation of oligomeric or polymeric polysiloxane networks. labxing.comorganic-chemistry.org The process is a cornerstone of the sol-gel process, where monomeric alkoxysilanes or chlorosilanes are converted into silica (B1680970) gels or cage-type oligosiloxanes through hydrolysis and polycondensation. escholarship.orgnih.gov

Reaction: 2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

In the context of this compound, hydrolysis would yield tribenzylsilanol, which could then dimerize to form hexabenzyldisiloxane. The bulky nature of the three benzyl (B1604629) groups, however, may sterically hinder the condensation process, potentially making the intermediate silanol, tribenzylsilanol, more stable compared to silanols with smaller substituents.

Factors Influencing Reaction Kinetics of Hydrolysis and Condensation

The rates of hydrolysis and condensation reactions in organosilanes are not constant but are influenced by a variety of factors that can be manipulated to control the final product structure.

pH and Catalysts : The hydrolysis reaction is catalyzed by both acids and bases. electronicsandbooks.com Under acidic conditions, the reaction mechanism typically involves the protonation of the alkoxy or hydroxyl group attached to the silicon, making it a better leaving group. In basic conditions, the mechanism proceeds via direct nucleophilic attack of a hydroxide (B78521) or silanolate anion on the silicon atom. electronicsandbooks.com The reaction rate is generally at its minimum around a pH of 7. electronicsandbooks.com

Water Concentration : The ratio of water to silane (B1218182) is a critical parameter. A sufficient amount of water is necessary for the hydrolysis of the hydrolyzable groups to proceed. thermofishersci.inresearchgate.net The order of the hydrolysis reaction with respect to water can vary significantly depending on the specific conditions. researchgate.net

Steric and Inductive Effects : The nature of the organic substituents on the silicon atom significantly impacts reaction rates. Electron-donating groups, such as alkyl groups, can increase the rate of acid-catalyzed hydrolysis by stabilizing the positively charged transition state. electronicsandbooks.com Conversely, they decrease the rate of base-catalyzed hydrolysis. electronicsandbooks.com Large, bulky substituents can sterically hinder the approach of the nucleophile (water or silanol), thereby reducing the rates of both hydrolysis and condensation. colab.ws

Solvent : The choice of solvent can affect the solubility of the silane and the concentration of reactants, thereby influencing the reaction kinetics. researchgate.netnih.gov For instance, the presence of ethanol (B145695) has been shown to delay the hydrolysis reaction of some silanes. thermofishersci.in

| Factor | Effect on Acid-Catalyzed Hydrolysis Rate | Effect on Base-Catalyzed Hydrolysis Rate | Reference |

| pH | Increases with decreasing pH | Increases with increasing pH | electronicsandbooks.com |

| Water/Silane Ratio | Rate increases with water concentration | Rate increases with water concentration | thermofishersci.inresearchgate.net |

| Electron-Donating Groups | Increases rate | Decreases rate | electronicsandbooks.com |

| Steric Hindrance | Decreases rate | Decreases rate | colab.ws |

| Solvent Polarity | Can influence reactant solubility and rates | Can influence reactant solubility and rates | researchgate.netnih.gov |

Si-C Bond Reactivity in Benzylsilane (B11955767) Systems

The silicon-carbon bond in benzylsilanes exhibits unique reactivity, particularly under photochemical conditions, and its strength is sensitive to the electronic effects of substituents.

Photodissociation Studies of Si-C Bonds in Benzylsilane Derivatives

Photolysis of benzylsilane derivatives can lead to the cleavage of the Si-C bond. dntb.gov.uaresearchgate.net Studies on various benzylsilanes have shown that direct irradiation often results in the homolytic cleavage of the benzylic Si-C bond, forming a benzyl-silyl radical pair as the primary photochemical event. nih.gov The quantum yields for this photodissociation process in certain silicon derivatives can be remarkably high (up to 0.9), in stark contrast to the much lower quantum yields (<0.17) observed for the C-C bond photodissociation in analogous carbon compounds. researchgate.netlkouniv.ac.in This highlights a specific "excited-state" silicon effect that facilitates Si-C bond cleavage. researchgate.net The subsequent reactions of the generated radical intermediates can lead to various products. For example, a photoinduced C–Si bond cleavage of benzylsilanes catalyzed by HBr has been developed, where the resulting benzyl radical is oxidized to benzoic acid. rsc.org

Influence of Substituent Effects on Si-C Bond Dissociation Energies

The strength of the Si-C bond is not static but is influenced by the substituents attached to both the silicon and the benzylic carbon atoms. Theoretical and experimental studies have demonstrated that the Si-C bond dissociation energy (BDE) is sensitive to these substituent effects.

Research using semiempirical and density functional theory (DFT) methods on benzylsilane derivatives has shown that increasing substitution with methyl groups at either the silicon or the benzylic carbon atom leads to a decrease in the Si-C BDE in both the ground state (S₀) and the lowest excited triplet state (T₁). researchgate.net This bond weakening is attributed to the stabilization of the resulting radical fragments by the substituents. For instance, methyl substitution at silicon is generally found to strengthen Si-X bonds, but in the case of the Si-C bond in benzylsilanes, the effect of stabilizing the product radical dominates. This trend is crucial for understanding and predicting the reactivity of substituted benzylsilanes in processes like photodissociation. researchgate.net

| Compound Structure (p-PhCO-C₆H₄-CR″R‴-SiR′₃) | Ground State BDE (S₀) (kcal/mol) | Excited State ΔHr (T₁) (kcal/mol) | Reference |

| R′=H, R″=H, R‴=H | 72.8 | 13.9 | researchgate.net |

| R′=Me, R″=H, R‴=H | 70.0 | 11.2 | researchgate.net |

| R′=Me, R″=H, R‴=Me | 66.8 | 8.8 | researchgate.net |

| R′=Me, R″=Me, R‴=Me | 63.9 | 6.7 | researchgate.net |

| R′=Me, R″=H, R‴=Ph | 62.0 | 4.6 | researchgate.net |

| R′=Me, R″=Me, R‴=Ph | 59.2 | 2.9 | researchgate.net |

| R′=Me, R″=Ph, R‴=Ph | 55.0 | -1.1 | researchgate.net |

Post-Synthetic Functionalization of Benzylsilanes

Post-synthetic functionalization refers to the chemical modification of a molecule after its primary structure has been assembled. For benzylsilanes like this compound (after hydrolysis of the Si-Cl bond to a more stable Si-OH or Si-O-Si group), this can involve reactions at the benzylic C-H bonds or on the aromatic rings of the benzyl groups. In sharp contrast to the facile cleavage of an aryl-silicon bond, electrophilic attack on benzylsilanes typically results in substitution on the benzyl group rather than cleavage of the Si-C bond.

Lewis basic salts can promote the direct coupling of benzylsilanes with various aromatic electrophiles, such as (hetero)aryl nitriles and sulfones, to form 1,1-diarylalkanes. nih.gov This method showcases a C-C bond formation at the benzylic position, tolerating a range of acidic and electrophilic functional groups. nih.gov

Furthermore, the aromatic rings of the benzyl groups themselves are amenable to functionalization. Transition metal-catalyzed C-H activation strategies have been developed for the meta-selective functionalization of aromatic rings in derivatives such as benzyl ethers and benzylsilanes. rsc.org This allows for the introduction of various functional groups at positions that are not typically accessible through classical electrophilic aromatic substitution. Such methods provide a powerful tool for elaborating the structure of benzylsilanes and introducing new chemical properties or reactive handles for further transformations.

Theoretical and Computational Investigations of Chlorotribenzylsilane and Benzylsilane Analogues

Quantum Chemical Approaches for Electronic Structure and Bonding Analysis

Quantum chemical methods are fundamental to characterizing the nature of chemical bonds and the electronic landscape of molecules. For benzylsilane (B11955767) derivatives, these approaches elucidate the subtle interplay of steric and electronic effects that govern their behavior.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular structures and thermochemical properties of organosilicon compounds. acs.org DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G**, have been effectively employed to study the structure and properties of benzylsilane derivatives. researchgate.net

In a study of benzylsilane derivatives bearing a benzophenone (B1666685) chromophore, DFT calculations were used to determine the structure and properties of their ground and lowest excited triplet states. researchgate.net These calculations are essential for understanding the photodissociation processes of the Si-C bond. For instance, DFT has been used to compute the geometries, energies, and normal vibrations of numerous compounds containing silicon, which helps in predicting their enthalpies of formation. researchgate.net Furthermore, DFT studies on halosilanes have provided detailed insights into reaction mechanisms, such as ammonolysis, by modeling the potential energy surfaces and identifying transition states, which is directly relevant to understanding the reactivity of the Si-Cl bond in chlorotribenzylsilane. rsc.org

Semiempirical molecular orbital methods, such as PM3 (Parametric Method 3), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap), offer a computationally less expensive alternative to ab initio and DFT methods for larger molecular systems. uni-muenchen.dempg.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, typically heats of formation. uni-muenchen.denih.gov

The PM3 method, in particular, has been utilized to study organosilicon compounds. researchgate.netwikipedia.org For a series of benzylsilane derivatives, PM3 calculations were performed to investigate the structure and properties of their ground and excited states. researchgate.net This method has also been used in molecular docking studies of organosilicon compounds to predict host-guest interactions. nih.gov While semiempirical methods are generally less accurate than DFT, especially for systems with second-row elements like silicon, they are valuable for initial explorations of molecular conformations and reaction pathways. researchgate.netuni-muenchen.de For instance, the PDDG/PM3 method, an enhanced version of PM3, shows improved accuracy for the heats of formation for many organic and organometallic compounds. nih.gov

Mechanistic Probing via Computational Chemistry

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the detailed examination of transition states and reaction pathways that are transient and difficult to observe experimentally.

The cleavage of the silicon-carbon bond is a fundamental process in organosilicon chemistry. Computational methods have been instrumental in mapping the reaction pathways and calculating the energy barriers for these processes. For example, the photodissociation of the Si-C bond in benzylsilane and its carbon analogue, ethylbenzene, has been studied in their lowest excited triplet states using both PM3 and DFT (B3LYP/6-31G**) methods. researchgate.net

The calculations revealed a significantly lower activation barrier for the Si-C bond cleavage in benzylsilane compared to the C-C bond cleavage in ethylbenzene. This theoretical finding successfully explains the high experimental quantum yields observed for the photodissociation of silicon derivatives compared to their carbon counterparts. researchgate.net These computational results underscore a specific "excited-state" silicon effect, where the presence of the silicon atom dramatically lowers the activation energy for bond breaking.

Table 1: Calculated Activation Energies for Bond Dissociation in the Lowest Triplet State

| Compound | Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzylsilane | PM3 | 13.3 | researchgate.net |

| Benzylsilane | B3LYP/6-31G** (with ZPE) | 6.3 | researchgate.net |

| Ethylbenzene | PM3 | 36.7 | researchgate.net |

| Ethylbenzene | B3LYP/6-31G** (with ZPE) | 19.6 | researchgate.net |

ZPE: Zero-Point Energy correction.

Bond Dissociation Energy (BDE) is a critical thermodynamic parameter that quantifies the strength of a chemical bond. Computational methods provide a direct route to calculate BDEs, offering insights into the stability and reactivity of molecules. The BDE of the Si-C bond in the ground state of various benzylsilane derivatives has been calculated using the semiempirical PM3 method. researchgate.net

These studies have shown that the Si-C BDE tends to decrease with increasing substitution at both the silicon atom and the benzylic carbon atom. A linear relationship was found between the ground-state BDE and the heat of the dissociation reaction in the excited triplet state. This correlation highlights how ground-state properties can predict photochemical reactivity. researchgate.net

Table 2: Calculated Si-C Bond Dissociation Energies (BDE) for Substituted Benzylsilanes

| Substituents at Si | Substituents at Benzylic C | BDE (S₀ state, kcal/mol) | Reference |

|---|---|---|---|

| H, H, H | H, H | 66.5 | researchgate.net |

| Me, Me, Me | H, H | 62.9 | researchgate.net |

| Me, Me, Me | H, Me | 60.1 | researchgate.net |

| Me, Me, Me | Me, Me | 57.7 | researchgate.net |

| Me, Me, Me | H, Ph | 57.0 | researchgate.net |

| Me, Me, Me | Me, Ph | 54.3 | researchgate.net |

| Me, Me, Me | Ph, Ph | 51.5 | researchgate.net |

Calculations performed using the PM3 method for compounds of the general structure p-PhCO-C₆H₄-CR″R‴-SiR′₃.

Advanced Topological and Orbital Analysis Methods

To gain a deeper understanding of chemical bonding beyond simple orbital descriptions, advanced analysis methods are employed. These techniques analyze the electron density and wave function to provide a more nuanced picture of atomic interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms and bonds. acs.orgwikipedia.org This method has been applied to interpret the experimental charge density of α-lithiated benzylsilane, providing insights into the nature of the bonding interactions. researchgate.netescholarship.org

Natural Bond Orbital (NBO) analysis is another powerful tool that transforms the complex many-electron wave function into a localized Lewis-like picture of chemical bonds and lone pairs. uni-muenchen.de NBO analysis is particularly useful for studying delocalization effects (hyperconjugation) by examining interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net In the context of halogenated silanes, NBO analysis has been used to investigate charge distribution and the nature of bonding, revealing, for example, how electron delocalization from a lone pair on a nitrogen donor to antibonding orbitals (σ*) of the Si-X bond influences reactivity. rsc.orgresearchgate.net

The Electron Localization Function (ELF) provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.orglabinsights.nl It offers a chemically intuitive visualization of electron localization, clearly distinguishing core and valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr For organosilicon compounds, ELF analysis can reveal the details of σ-electron delocalization and the nature of bonding in strained ring systems. jussieu.frscispace.com

Atoms-In-Molecules (AIM) Theory for Electron Density Distribution

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms-In-Molecules (AIM), is a model that analyzes the topology of the electron density (ρ(r)) to define chemical concepts such as atoms and bonds. wikipedia.org Developed by Richard Bader and his research group, QTAIM posits that molecular structure is revealed by the stationary points and gradient paths of the electron density. wikipedia.org An atom is defined as a region of space, an "atomic basin," enclosed by a zero-flux surface, ensuring it contains exactly one nucleus. wikipedia.orgwiley-vch.de

A chemical bond between two atoms is characterized by the presence of a (3, -1) bond critical point (BCP) on the path of maximum electron density linking their nuclei. acs.org The properties of the electron density at this BCP, such as its magnitude (ρ(rBCP)) and its Laplacian (∇²ρ(rBCP)), provide quantitative information about the nature of the interaction. acs.org High values of ρ(rBCP) coupled with negative values of the Laplacian are characteristic of covalent (shared) interactions, while low ρ(rBCP) values and positive Laplacian values indicate closed-shell interactions, such as ionic bonds or van der Waals forces. acs.org

In a study on an α-lithiated benzylsilane, a close analogue to this compound, topological analysis of the experimentally determined electron density distribution was performed. acs.org The analysis revealed the expected BCPs for all covalent bonds. acs.org The electron density values at the BCPs for the carbon-carbon bonds within the aromatic benzyl (B1604629) substituent were found to be the highest in the molecule, which is consistent with the nature of aromatic systems. acs.org

Table 1: Topological Properties of Electron Density (ρ) at Selected Bond Critical Points (BCPs) in a Benzylsilane Analogue

| Bond | ρ(rBCP) [e Å-3] | ∇²ρ(rBCP) [e Å-5] | Interaction Type |

|---|---|---|---|

| C(aromatic)-C(aromatic) | ~2.15 (mean) | -16.8 to -20.4 | Shared (Covalent) |

| C-C (single) | 1.62 to 1.83 | Negative | Shared (Covalent) |

This table summarizes representative values for electron density (ρ) and its Laplacian (∇²ρ) at bond critical points for different bond types in a benzylsilane system, based on data from experimental charge density studies. acs.org High electron density and negative Laplacian values are characteristic of covalent bonds.

Electron Localization Function (ELF) Analysis for Chemical Bonding

The Electron Localization Function (ELF) is a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It provides a chemically intuitive map of electron pair localization in a molecule. wikipedia.org ELF values range from 0 to 1, where a value close to 1 signifies perfect localization (characteristic of core electrons, covalent bonds, and lone pairs), and a value of 0.5 corresponds to a uniform electron gas. wikipedia.org

This method allows for a clear visualization and partitioning of a molecule's electronic structure, distinguishing core and valence electrons. wikipedia.org The analysis of ELF topology can identify regions corresponding to covalent bonds and lone pairs, offering what has been described as "a faithful visualization of VSEPR theory in action". wikipedia.org Unlike methods that rely solely on electron density, ELF analysis differentiates regions of space based on the kinetic energy density of electrons, which can be particularly useful for distinguishing between different types of chemical interactions. diva-portal.org For instance, ELF maxima (valence attractors) located between interacting atoms are indicative of chemical bonds. diva-portal.org

The application of ELF, often in conjunction with AIM and NBO analyses, helps to build a comprehensive picture of the bonding within complex molecules like benzylsilanes. researchgate.net It can elucidate the nature of bonding within specific molecular fragments and the influence of substituents on the electronic environment. jussieu.fr

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms a complex molecular wavefunction into a set of localized, chemically intuitive orbitals corresponding to Lewis structures (e.g., 1-center "lone pairs" and 2-center "bonds"). uni-muenchen.de This method provides detailed information about the electron density distribution within these orbitals and is valuable for understanding both intramolecular and intermolecular interactions. dergipark.org.tr

A key feature of NBO analysis is its ability to quantify delocalization effects through a second-order perturbation theory analysis of the Fock matrix. uni-muenchen.de This analysis examines stabilizing interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energy of these interactions, denoted as E(2), provides a quantitative measure of electron delocalization, such as hyperconjugation. uni-muenchen.deacs.org

NBO analysis is particularly powerful for describing intermolecular interactions, such as hydrogen bonds, by framing them in terms of charge transfer between donor and acceptor orbitals. researchgate.netuba.ar For instance, in a hydrogen-bonded complex, the interaction can be described as a donation of electron density from a lone pair NBO of the acceptor molecule to the antibonding σ* NBO of the donor's X-H bond. uba.ar While the magnitude of charge transfer in NBO analysis has been a subject of debate, the method provides a valuable qualitative and quantitative framework for understanding the orbital-level interactions that govern molecular association. cam.ac.uk

Table 2: NBO Donor-Acceptor Interaction Energies (E(2)) for Hyperconjugation in Siloxanes

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| nO (in-plane) | σSiC | High |

| nO (out-of-plane) | σSiC | Moderate |

| nO (in-plane) | σ*CH | Lower |

This table provides a qualitative summary of the stabilization energies (E(2)) for hyperconjugative interactions in siloxanes, which are analogous to benzylsilane systems. The data highlights the significantly stronger delocalization from oxygen lone pairs (nO) into silicon-carbon antibonding orbitals (σSiC) compared to carbon-hydrogen orbitals (σCH). acs.org This effect is a key feature of organosilicon chemistry.

Conformational Analysis and Internal Rotation Barriers in Benzylsilanes

The three-dimensional structure and dynamic behavior of benzylsilanes are governed by rotations around single bonds, particularly the Si-C and C-C bonds. Conformational analysis involves identifying the stable arrangements of atoms (conformers or rotamers) and the energy barriers that separate them. nih.gov These barriers to internal rotation determine the flexibility of the molecule and can be investigated experimentally using techniques like dynamic NMR and computationally using methods such as Density Functional Theory (DFT). mdpi.com

The rotation around a C-C single bond is not entirely free due to energy differences between staggered (energy minimum) and eclipsed (energy maximum) conformations. nih.gov For substituted systems, the presence of bulky groups can significantly increase these rotational barriers. nih.govnih.gov Computational studies can map the potential energy surface (PES) for rotation around a specific bond, allowing for the calculation of the energy barriers between different conformers. mdpi.comnih.gov For example, in N-benzhydrylformamides, which share the diphenylmethane (B89790) moiety with some benzylsilane analogues, the calculated barriers for the rotation of aryl groups are significantly lower than those for formyl group rotation. mdpi.com

Table 3: Calculated Rotational Barriers in Substituted Urea and Formamide Derivatives

| Compound Type | Rotating Group | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| Phenylurea | Phenyl | 2.4 | MP2 |

| Ethylurea | Ethyl | 6.2 | MP2 |

| N-Benzhydrylformamide | Aryl | 2.5 | DFT (M06-2X) |

| ortho-Iodo-N-benzhydrylformamide | Aryl | 9.8 | DFT (M06-2X) |

This table presents computationally determined energy barriers for internal rotation in related molecular systems, demonstrating how structure and substitution influence conformational dynamics. mdpi.comnih.gov Similar principles apply to the conformational analysis of this compound.

Hyperconjugative Effects in Silicon-Containing Benzylic Systems

A key electronic feature of organosilicon compounds, including benzylsilanes, is the β-silicon effect. This refers to the pronounced stabilization of a positive charge (carbocation) at the carbon atom beta to the silicon atom. baranlab.org This stabilization is primarily attributed to hyperconjugation, an interaction involving the delocalization of electrons from an adjacent filled σ-bond (in this case, the C-Si bond) into the empty p-orbital of the carbocationic center. baranlab.orgscispace.com

The effectiveness of this σ-π conjugation is highly dependent on the dihedral angle between the C-Si bond and the p-orbital; it is maximized when they are parallel (anti-periplanar) and negligible when they are orthogonal. scispace.com Silicon is particularly effective in this role for several reasons:

Electronegativity: Silicon is less electronegative than carbon, making the Si-C bond more polarized (Cδ--Siδ+) and the σ electrons more available for donation. rsc.org

Bond Energy: The C-Si bond is weaker than a C-C bond, meaning the electrons are held less tightly and can be more easily delocalized.

This hyperconjugative electron release from Si-C bonds is significantly stronger than from C-C or C-H bonds, leading to substantial rate accelerations in solvolysis reactions that proceed through a β-silyl carbocation. scispace.comoup.com Computational studies using NBO analysis quantify this effect by calculating the stabilization energy (E(2)) from the interaction between the filled σ(C-Si) orbital and the empty p-orbital of the benzylic carbon. acs.org This powerful electron-donating effect influences not only the reactivity but also the conformational preferences in benzylsilane systems, favoring geometries that allow for optimal hyperconjugative overlap.

Applications and Emerging Research Directions in Materials Science

Role of Chlorotribenzylsilane in the Synthesis of Functional Materials

This compound serves as a critical precursor in the development of advanced functional materials, particularly for applications in organic electronics. Its ability to introduce a bulky, hydrophobic tribenzylsilyl group allows for the precise tuning of molecular properties such as solubility and surface energy.

This compound is utilized in the synthesis of axially substituted silicon phthalocyanines (SiPcs), a class of n-type semiconductor dyes emerging as promising materials for organic photovoltaics (OPVs). highperformancepolymer.co.ukrsc.org The synthetic strategy typically involves the reaction of silicon phthalocyanine (B1677752) dichloride (SiPcCl₂) or the corresponding dihydroxide (SiPc(OH)₂) with a reactive silane (B1218182). sigmaaldrich.comscirp.org

In a specific application, this compound is used to synthesize Silicon Phthalocyanine bis(tribenzylsilyl oxide) (SiPcBz). nih.gov The synthesis proceeds via a reaction between SiPc(OH)₂ and this compound, where the chloro group on the silane reacts with the hydroxyl groups on the SiPc core. This reaction attaches a tribenzylsilyl oxide group to each axial position of the phthalocyanine ring system. The addition of these bulky axial ligands is crucial as it reduces the strong intermolecular aggregation that is common in planar phthalocyanine molecules, which would otherwise quench fluorescence and hinder performance. rsc.orgmdpi.com

The unique properties of SiPcBz, derived from its this compound precursor, make it highly effective for interfacial engineering in ternary blend polymer solar cells. rsc.org These solar cells are typically composed of a polymer donor and a fullerene acceptor, with a third component (the dye) added to enhance light absorption and improve efficiency. nih.govmdpi.com

| Component | Material Example | Role in Solar Cell |

| Polymer Donor | Poly(3-hexylthiophene) (P3HT) | Absorbs light, donates electrons |

| Fullerene Acceptor | Phenyl-C₆₁-butyric acid methyl ester (PCBM) | Accepts electrons, transports electrons |

| NIR Dye | Silicon Phthalocyanine bis(tribenzylsilyl oxide) (SiPcBz) | Enhances light harvesting, facilitates charge separation at the interface |

Organosilanes as Coupling and Adhesion Promoting Agents

Organosilanes, the class of compounds to which this compound belongs, are widely used as coupling agents and adhesion promoters. dow.comsinosil.com They function as molecular bridges that form durable, chemical bonds between dissimilar materials, typically between an inorganic substrate (like glass, metal, or mineral fillers) and an organic polymer matrix. google.comsquarespace.com

The general mechanism involves a dual-reactivity structure. sinosil.com The silane possesses one or more hydrolyzable groups (like the chloro- group in this compound) that react with the inorganic surface, and an organofunctional group (like the benzyl (B1604629) groups) that is compatible with the organic polymer. dow.comsinosil.com

In polymer composites and adhesives, organosilanes significantly improve mechanical strength, durability, and performance, particularly under harsh environmental conditions. google.comdakenchem.com The process begins with the hydrolysis of the silane's reactive group (e.g., Si-Cl) by water present on the inorganic surface, forming a reactive silanol (B1196071) (Si-OH). gelest.com This silanol then condenses with hydroxyl groups on the inorganic substrate (e.g., a glass fiber or metal oxide surface), forming stable, covalent siloxane (Si-O-Substrate) bonds. dakenchem.comgelest.com

Simultaneously, the non-hydrolyzable organic part of the silane, in this case, the benzyl groups of this compound, becomes physically entangled or chemically co-reacted with the polymer matrix of the composite or adhesive. dakenchem.com This creates a robust link across the interface, improving stress transfer from the polymer to the inorganic reinforcement and preventing delamination or adhesive failure, especially due to moisture ingress. dow.com

Organosilanes are extensively used to modify the surfaces of materials to enhance properties like adhesion, hydrophobicity, and dispersion. dow.comscitechnol.com By applying a silane treatment, the surface energy of a substrate can be precisely controlled. researchgate.net For instance, treating an inorganic pigment or filler with an organosilane can change its character from hydrophilic to hydrophobic (organophilic). dow.com This modification makes the filler more compatible with an organic polymer resin, allowing for better dispersion and preventing clumping, which leads to improved mechanical properties and a more uniform composite material. dow.com

In coatings, organosilanes are added to formulations to improve adhesion to inorganic substrates like metal and glass. dow.com They also enhance the crosslink density of the coating, leading to better resistance against abrasion, chemicals, and UV radiation, thereby extending the durability and lifespan of the coated product. dow.combham.ac.uk

| Step | Description | Chemical Transformation |

| 1. Hydrolysis | The reactive chloro group on the silane reacts with surface water. | R-SiCl₃ + 3H₂O → R-Si(OH)₃ + 3HCl |

| 2. Condensation | The resulting silanol groups condense with each other and with hydroxyl groups on the inorganic substrate. | R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O |

| 3. Interfacial Bonding | A stable, covalent siloxane bond network forms at the substrate surface. | Multiple condensation reactions create a durable polysiloxane layer. |

| 4. Polymer Interaction | The organic groups (R) on the silane interact with the bulk polymer matrix. | Entanglement and/or co-reaction with the polymer. |

Development of Hybrid Polymers and Dendrimers with Organosilane Moieties

Organosilanes are fundamental building blocks in the synthesis of hybrid organic-inorganic polymers and highly branched, three-dimensional macromolecules known as dendrimers. mdpi.comnih.gov These materials are of great interest due to their unique combination of properties, such as the thermal stability and rigidity of inorganic materials with the processability and flexibility of organic polymers. mdpi.comtec7.com

The synthesis of organosilane dendrimers often follows a divergent or convergent approach. nih.govnih.gov In a divergent method, the dendrimer grows outwards from a central core molecule. google.com For example, a multifunctional silane core can be reacted in repetitive cycles of alkenylation (e.g., using a Grignard reagent) and hydrosilylation to build successive generations, each with a higher number of branches. koreascience.krrsc.org The silicon atoms act as key branching points within the dendrimer's architecture. rsc.org Carbosilane dendrimers, which have a backbone of alternating silicon and carbon atoms, are noted for their high thermal and chemical stability. nih.gov The incorporation of organosilane moieties allows for precise control over the size, architecture, and surface functionality of the resulting hybrid polymers and dendrimers, opening up applications in catalysis, drug delivery, and nanotechnology. nih.gov

Future Perspectives in Optoelectronic Materials Development

The unique structural characteristics of this compound, featuring a silicon core bonded to three benzyl groups and a reactive chlorine atom, position it as a compound of significant interest for future advancements in optoelectronic materials. While direct, extensive research on this compound's role in optoelectronics is still emerging, the existing body of knowledge on related organosilicon compounds allows for the extrapolation of several promising future research directions. These perspectives center on its potential as a versatile building block for novel materials with tailored optical and electronic properties.

The primary avenue of future exploration for this compound lies in its use as a precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Arylsilanes, a class of compounds to which tribenzylsilane (B167443) derivatives belong, are recognized as wide bandgap materials. This characteristic is crucial for their application as host materials in phosphorescent OLEDs (PhOLEDs), where they can facilitate efficient energy transfer to guest emitter molecules. The silicon atom in these molecules serves to disrupt the conjugation between the aryl units, leading to high singlet and triplet energy levels. rsc.org Future research could focus on leveraging the tribenzylsilyl moiety as a core structure, with the reactive chloro- group providing a site for the attachment of various functional groups designed to fine-tune the material's charge transport properties, thermal stability, and solubility. rsc.org

Another promising direction involves the use of benzyl-substituted silanes in the development of materials for a range of optoelectronic applications. researchgate.net The benzyl groups themselves can be functionalized to modify the electronic and optical characteristics of the resulting materials. This tunability is a key advantage in the design of novel semiconductors and dielectrics. The synthesis of chiral organosilanes with benzyl substituents has also been a subject of recent research, highlighting the potential for creating sophisticated materials with unique stereoelectronic properties for applications in materials science. acs.org

Furthermore, the principles of surface functionalization of nanomaterials open up new possibilities for this compound. Research on two-dimensional silicon nanomaterials has shown that surface passivation with organic groups, including those derived from benzyl-containing precursors, can lead to materials with enhanced optoelectronic properties, such as intense blue light emission. jos.ac.cn this compound could serve as an effective agent for the surface modification of silicon nanocrystals or other semiconductor nanomaterials. The benzyl groups could provide a stable passivating layer that mitigates surface defects, which are often a source of non-radiative recombination, thereby improving the photoluminescence quantum yield of the nanomaterial.

A more direct, albeit specialized, application that points towards future potential is the use of this compound in the synthesis of complex dyes for solar cells. In one instance, it was used in the synthesis of a heterostructured silicon phthalocyanine derivative for use in ternary blend polymer solar cells. core.ac.uk This demonstrates its utility in constructing intricate molecular architectures designed to enhance light absorption and charge separation in photovoltaic devices.

Interactive Data Table: Potential Future Applications of this compound in Optoelectronics

| Potential Application Area | Role of this compound | Key Research Focus | Anticipated Benefits |

| Organic Light-Emitting Diodes (OLEDs) | Precursor for host materials | Synthesis of novel tribenzylsilane derivatives with tailored functional groups. | High triplet energy, improved thermal stability, and enhanced device efficiency. |

| Advanced Semiconductor Materials | Versatile building block | Functionalization of the benzyl groups to tune electronic and optical properties. | Creation of materials with customized bandgaps and charge transport characteristics. |

| Nanomaterial Surface Functionalization | Surface modification agent | Passivation of silicon or other semiconductor nanocrystals. | Enhanced photoluminescence quantum yield and stability of nanomaterials. |

| Organic Photovoltaics (OPVs) | Component in dye synthesis | Design and synthesis of complex, light-harvesting dye molecules. | Improved light absorption and charge separation efficiency in solar cells. |

Conclusion and Future Outlook

Current Challenges in Chlorotribenzylsilane Chemistry and Application

Another significant challenge is the deprotection step. The robust nature of the tribenzylsilyl ether can make its removal difficult without affecting other parts of the molecule. wikipedia.org While fluoride (B91410) ion sources are typically effective for cleaving silicon-oxygen bonds, the development of more selective and milder deprotection methods remains an area of active research to enhance the applicability of the tribenzylsilyl protecting group in complex, multi-step syntheses. harvard.edutcichemicals.com

Furthermore, the synthesis of this compound itself, while achievable, can present challenges in terms of purification and yield, particularly in separating it from mono- and dibenzylated byproducts. nus.edu.sg The development of more efficient and selective synthetic routes is a continuing goal to improve the accessibility and cost-effectiveness of this reagent.

From an application perspective, while its role as a protecting group is its primary function, the exploration of this compound in other areas of materials science and catalysis is still relatively nascent. Overcoming the inherent reactivity and stability challenges will be crucial for expanding its utility beyond its current applications.

Prospective Research Avenues for Advanced Organosilane Materials and Synthesis

The future of organosilane chemistry, including compounds like this compound, is poised for significant advancements. A major thrust of future research is the development of "green" and more sustainable synthesis methods. rissochem.com This includes exploring novel catalytic systems, such as those based on earth-abundant metals, to replace traditional platinum catalysts used in hydrosilylation reactions, a fundamental process in organosilane synthesis. mdpi.com Additionally, methods that minimize waste and the use of hazardous reagents are of paramount importance. rissochem.com

There is a growing interest in the functionalization of organosilanes to create materials with tailored properties for specific applications. onlytrainings.commdpi.com For a molecule like this compound, this could involve modifying the benzyl (B1604629) groups to introduce new functionalities. Such modifications could lead to the development of novel polymers, resins, or surface modification agents with unique optical, electronic, or biological properties. conicet.gov.ar The integration of organosilanes into nanotechnology, for instance, in the creation of nanocomposites with enhanced mechanical or thermal properties, is another promising area. onlytrainings.com

In the realm of organic synthesis, the development of new and more efficient methods for creating silicon-carbon bonds is a continuous endeavor. colab.ws Research into photocatalytic methods, for example, has shown promise for the stepwise and controlled functionalization of silanes, which could open up new possibilities for designing bespoke organosilane reagents. nus.edu.sg

Furthermore, the exploration of organosilanes in biomedical applications, such as in drug delivery systems and for the creation of biocompatible coatings, is an expanding field. researchgate.net The inherent properties of organosilanes, such as their stability and the ability to be functionalized, make them attractive candidates for these advanced applications. The development of new organosilane building blocks, potentially derived from or analogous to this compound, will be crucial for progress in this area.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.